molecular formula C10H12FNO2 B12051244 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid

Cat. No.: B12051244
M. Wt: 197.21 g/mol
InChI Key: LEVMPCLFKMFMNU-UHFFFAOYSA-N
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Description

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of alanine, where the amino group is substituted with a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid typically involves the reaction of 3-fluorobenzylamine with alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: 3-fluorobenzylamine is reacted with a suitable protecting group to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with alanine under basic conditions to form the desired product.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-fluorophenyl)propanoic acid: A similar compound with a fluorine atom in a different position.

    3-(3-Fluorophenyl)propanoic acid: Another related compound with a different substitution pattern.

Uniqueness

2-{[(3-Fluorophenyl)methyl]amino}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8/h2-5,7,12H,6H2,1H3,(H,13,14)

InChI Key

LEVMPCLFKMFMNU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC(=CC=C1)F

Origin of Product

United States

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